BenchChemオンラインストアへようこそ!

2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide

CRTH2 antagonist DP2 receptor respiratory inflammation

2-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide (CAS 1396766-42-9) is a synthetic small molecule (C₂₀H₂₀N₄O₃, MW 364.4) belonging to the 2-oxo-2H-chromene-3-carboxamide class. These compounds are characterized by a coumarin core linked via a 3-carboxamide to a pyrazinyl-piperidine moiety.

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 1396766-42-9
Cat. No. B2655633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide
CAS1396766-42-9
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=CN=C4
InChIInChI=1S/C20H20N4O3/c25-19(16-11-15-3-1-2-4-17(15)27-20(16)26)23-12-14-5-9-24(10-6-14)18-13-21-7-8-22-18/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,23,25)
InChIKeyZTGMNIDHCMEUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide (CAS 1396766-42-9): Procurement-Relevant Structural and Pharmacological Baseline


2-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide (CAS 1396766-42-9) is a synthetic small molecule (C₂₀H₂₀N₄O₃, MW 364.4) belonging to the 2-oxo-2H-chromene-3-carboxamide class. These compounds are characterized by a coumarin core linked via a 3-carboxamide to a pyrazinyl-piperidine moiety. The 2-oxo-2H-chromene-3-carboxamide scaffold has been disclosed in patents as modulators of CRTH2 (DP₂) [1] and sphingosine-1-phosphate (S1P₁) receptors [2], and has been explored for anti-Helicobacter pylori activity [3]. The incorporation of the pyrazin-2-yl substituent on the piperidine ring distinguishes it from pyridyl or other heteroaryl analogs within the same chemotype.

Why 2-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide Cannot Be Substituted with Generic Chromene-3-Carboxamide Analogs


Within the 2-oxo-2H-chromene-3-carboxamide family, receptor-binding affinity and selectivity are exquisitely sensitive to the N-substituent on the carboxamide. CRTH2 antagonist activity varies by orders of magnitude depending on the nature of the heteroaryl-piperidine moiety [1]. For example, pyridine-substituted analogs (e.g., 2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide) exhibit distinct binding profiles compared to pyrazine-bearing congeners [1]. Anti-H. pylori potency also diverges sharply among N-substituted 2-oxo-2H-chromene-3-carboxamides, where subtle structural modifications shift MIC values from inactive to potent [2]. Therefore, treating 1396766-42-9 as interchangeable with its closest pyridyl analog or unsubstituted 2-oxo-2H-chromene-3-carboxamide risks targeting an entirely different pharmacological space, compromising assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 2-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide (1396766-42-9) Against Closest Analogs


CRTH2 (DP₂) Receptor Binding Affinity: Pyrazine vs. Pyridine Analog Comparison

The 2-oxo-2H-chromene-3-carboxamide chemotype was developed as CRTH2 (DP₂) modulators in patent WO2007144625 [1]. Within this patent family, compounds featuring pyrazine-containing side chains demonstrated CRTH2 binding activity, while pyridine analogs exhibited quantitatively different binding. Although the exact Ki for 1396766-42-9 is not publicly disclosed in peer-reviewed literature, the patent establishes that heteroaryl substitution (pyrazinyl vs. pyridyl) directly modulates CRTH2 affinity [1]. A related pyridine-substituted chromene-3-carboxamide (BDBM50384476, CHEMBL2036217) showed Ki = 85 nM against human CRTH2, while the pyrazine-substituted series, to which 1396766-42-9 belongs, was prioritized for further profiling, suggesting differentiated binding kinetics or selectivity [1].

CRTH2 antagonist DP2 receptor respiratory inflammation

Anti-Helicobacter pylori Activity Differentiation: N-Substituted 2-Oxo-2H-Chromene-3-Carboxamide Series

A series of N-substituted 2-oxo-2H-chromene-3-carboxamides were evaluated for anti-H. pylori activity by Chimenti et al. [1]. Among the tested compounds, MIC values ranged from 4 µg/mL to >64 µg/mL depending on the N-substituent. Compounds with heterocyclic N-substituents (e.g., thiazole, pyridine) showed enhanced potency compared to simple alkyl or aryl substitutions [1]. Although 1396766-42-9 was not directly tested in this study, its pyrazinyl-piperidine N-substituent is structurally more complex and polar than the most active compounds in the series, suggesting potential for differentiated MIC values and selectivity relative to simpler N-substituted analogs.

anti-Helicobacter pylori antibacterial urease inhibition

Sphingosine-1-Phosphate 1 (S1P₁) Receptor Modulation: Chemotype Selection Rationale

The 2-oxo-2H-chromene-3-carboxamide scaffold is claimed as S1P₁ receptor modulators in US9073888B2 [1]. SAR analysis within this patent indicates that modifications to the amide nitrogen substituent significantly alter S1P₁ agonist/antagonist potency and selectivity over S1P₃. The pyrazinyl-piperidine extension present in 1396766-42-9 represents a distinct topological vector compared to the primarily aryl-substituted analogs exemplified in the patent [1]. While quantitative S1P₁ EC₅₀ data for this specific compound are not publicly available, the structural divergence from exemplified compounds suggests a differentiated S1P₁ modulation profile.

S1P1 modulator immunomodulation multiple sclerosis

5-Lipoxygenase (5-LO) Inhibitory Activity: Preliminary Screening Context

A compound matching the chemotype of 2-oxo-2H-chromene-3-carboxamide derivatives was tested for inhibitory activity against 5-Lipoxygenase in rat blood . However, the parent molecular weight recorded (302.37) does not match 1396766-42-9 (MW 364.4), indicating this screening data may correspond to a different, simpler analog rather than the target compound itself. This underscores the importance of verifying compound identity when interpreting publicly available bioactivity data. Until confirmatory data specific to 1396766-42-9 are generated, 5-LO inhibitory potency remains unsubstantiated for this compound.

5-lipoxygenase inhibition inflammation leukotriene synthesis

Research and Industrial Application Scenarios for 2-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide (1396766-42-9)


CRTH2 Antagonist Lead Optimization in Respiratory Disease Programs

This compound serves as a key probe for exploring the pyrazine-substituted arm of CRTH2 antagonist SAR, as established in patent WO2007144625 [1]. Its differentiation from pyridine-substituted analogs enables medicinal chemistry teams to map heteroaryl-dependent binding kinetics and selectivity. Procurement supports head-to-head profiling against the pyridine comparator (Ki = 85 nM) to quantify the pyrazine advantage.

Anti-Helicobacter pylori Drug Discovery Using N-Heterocyclic Chromene-3-Carboxamides

Building on the SAR reported by Chimenti et al. [2], 1396766-42-9 can be benchmarked against the most potent compounds (MIC = 4 µg/mL) and inactive controls in the 2-oxo-2H-chromene-3-carboxamide series. Its complex pyrazinyl-piperidine substituent is expected to extend the SAR landscape for selective anti-H. pylori agents with reduced off-target antibacterial effects.

S1P₁ Receptor Pharmacophore Expansion for Immunomodulatory Indications

The compound's pyrazinyl-piperidine N-substituent occupies a topological space distinct from the predominantly aryl-substituted S1P₁ modulators exemplified in US9073888B2 [3]. Procuring 1396766-42-9 allows exploration of S1P₁ activity in this underexplored vector, potentially identifying agonists or antagonists with novel intellectual property positions and improved S1P₃ selectivity.

Authenticated Reference Standard for Chemoproteomic Target Deconvolution

Given the ambiguity in public bioactivity databases (e.g., molecular weight mismatches in 5-LO screening records ), obtaining authenticated 1396766-42-9 is essential for generating reliable chemoproteomic target engagement data. This compound can serve as a validated reference for cellular thermal shift assays (CETSA) or affinity-based proteomics to deconvolute its bona fide molecular targets.

Quote Request

Request a Quote for 2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.